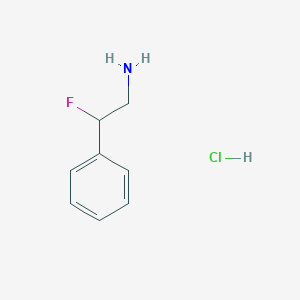

2-Fluoro-2-phenylethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-2-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of phenylethylamine, where a fluorine atom is substituted at the second carbon of the ethyl chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-phenylethan-1-amine hydrochloride typically involves the fluorination of phenylethylamine derivatives. One common method includes the reaction of phenylethylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of fluoroacetophenone or fluoroacetaldehyde.

Reduction: Formation of various fluoroamine derivatives.

Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-Fluoro-2-phenylethan-1-amine hydrochloride serves as a crucial building block in organic synthesis. It is often used to create more complex molecules through various chemical reactions, including:

- Oxidation : Leads to the formation of ketones or aldehydes.

- Reduction : Converts the compound into different amine derivatives.

- Substitution : The fluorine atom can be replaced with other functional groups under specific conditions .

Table 1: Common Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Fluoroacetophenone, Fluoroacetaldehyde | Potassium permanganate, Chromium trioxide |

| Reduction | Various fluoroamine derivatives | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Compounds with different functional groups | Sodium iodide in acetone |

Biological Research

Potential Therapeutic Properties

The compound has been investigated for its potential therapeutic properties. Research has shown that it may interact with specific molecular targets such as neurotransmitter receptors and enzymes involved in metabolic processes. This interaction can lead to modulation of signaling pathways, which is essential for developing treatments for neuropsychiatric disorders .

Case Study: Neuropsychiatric Disorders

A study highlighted the synthesis of 2-fluoro and 3-trifluoromethyl derivatives, revealing their potential as synthetic agonists for various receptors. These findings suggest that derivatives of this compound could be developed into drugs targeting neuropsychiatric conditions .

Pharmaceutical Development

Role in Drug Design

In pharmaceutical research, this compound is utilized as a chiral building block. Its ability to introduce both fluorine and phenyl groups into target molecules makes it valuable for creating compounds with enhanced biological activity and specificity. This characteristic is particularly beneficial in asymmetric synthesis, where the spatial arrangement of atoms is critical for the desired effects .

Industrial Applications

Production of Specialty Chemicals

The compound is also employed in industrial settings for the production of specialty chemicals and materials. Its unique properties facilitate the development of agrochemicals and advanced materials used in various applications .

Mécanisme D'action

The mechanism of action of 2-Fluoro-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and activity, leading to unique biological effects. The compound may modulate signaling pathways by interacting with neurotransmitter receptors or enzymes involved in metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylethylamine: The parent compound without the fluorine substitution.

2-Chloro-2-phenylethan-1-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

2-Bromo-2-phenylethan-1-amine hydrochloride: Similar structure with a bromine atom instead of fluorine

Uniqueness

2-Fluoro-2-phenylethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its chemical stability, alter its reactivity, and potentially improve its biological activity compared to its analogs. The fluorine atom’s electronegativity and small size contribute to these unique properties .

Activité Biologique

2-Fluoro-2-phenylethan-1-amine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to a phenylethanamine backbone. This structural feature is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClF |

| Molecular Weight | 175.62 g/mol |

| Melting Point | 190-192 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It is hypothesized to act as a monoamine releaser, particularly affecting serotonin and norepinephrine pathways. This mechanism is crucial for its potential applications in treating mood disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds similar to 2-fluoro derivatives can enhance mood and alleviate symptoms of depression by increasing neurotransmitter levels in the synaptic cleft.

- Stimulant Properties : The compound may exhibit stimulant effects, enhancing alertness and energy levels through its action on the central nervous system.

- Potential Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

- Study A : A clinical trial evaluated the effects of similar phenylethylamines on patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function after administration over a six-week period.

- Study B : In vitro assays demonstrated that 2-fluoro derivatives inhibited reuptake of serotonin and norepinephrine, suggesting their potential as antidepressants.

Toxicology and Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. Early toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses but may exhibit toxicity at higher concentrations. Long-term effects remain under investigation.

Propriétés

IUPAC Name |

2-fluoro-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMDYGAIJJWADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.